molecular formula C10H12BrClN2O2 B13493451 tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate

tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate

Cat. No.: B13493451
M. Wt: 307.57 g/mol
InChI Key: FTEMSGRLEVGKEP-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring system substituted with bromo and chloro groups, making it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The presence of the tert-butyl carbamate (Boc) group serves as a protected amine, which can be readily deprotected under acidic conditions to generate the free aniline, a common pharmacophore in active pharmaceutical ingredients (APIs) . Compounds with this specific substitution pattern on the pyridine ring are of significant value in early-stage drug discovery. Research into analogous trisubstituted pyridine and 2-aminopyridine derivatives has demonstrated their potential as key intermediates in the synthesis of potent and selective kinase inhibitors, such as those targeting CDK8 and CDK19 for oncology research . The structural features of this molecule allow researchers to efficiently explore structure-activity relationships (SAR) and optimize the physicochemical properties of lead compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)

InChI Key

FTEMSGRLEVGKEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate typically involves the reaction of 2-bromo-5-chloro-3-pyridylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yields .

Industrial Production Methods

Industrial production methods for tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted carbamates, while oxidation reactions can produce pyridyl oxides .

Scientific Research Applications

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Notes

Storage : Store halogenated carbamates in sealed containers at 2–8°C, protected from moisture and light .

Safety : While specific hazard data for the target compound are unavailable, similar carbamates (e.g., ) necessitate PPE (gloves, goggles) and adherence to SDS guidelines .

Synthetic Considerations : Use silica gel chromatography () or acidic/basic workups () for purification of analogs .

Biological Activity

Tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates and features a pyridine ring substituted with bromine and chlorine, which are known to enhance biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClN2O2C_{10}H_{12}BrClN_2O_2, with a molecular weight of approximately 307.57 g/mol. The presence of halogen substituents on the pyridine ring contributes to its lipophilicity and potential interaction with various biological targets.

The mechanism of action involves the interaction of the compound with specific enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, while the carbamate group forms hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity, particularly in pathways related to cell cycle regulation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and proliferation in various cancer cell lines. For instance, compounds with similar structures have shown promising results against colorectal cancer by selectively targeting CDK8 .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing chlorinated pyridine moieties often demonstrate antibacterial and antifungal activities. The selectivity for certain pathogens without affecting host cell viability makes these compounds particularly attractive for therapeutic applications .

Study 1: Antichlamydial Activity

In a study examining the biological evaluation of pyridine derivatives, several analogues were found to impair the growth of Chlamydia trachomatis without affecting host cells. While not directly testing this compound, the findings suggest that similar compounds may exhibit selective antimicrobial activity .

Study 2: CDK Inhibition

A focused investigation into pyridine-based carbamates highlighted their potential as selective CDK inhibitors. The study demonstrated that modifications on the pyridine ring could enhance potency and selectivity against specific CDKs, indicating a promising avenue for drug development in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibits cyclin-dependent kinases (CDKs)
AntimicrobialExhibits selective activity against C. trachomatis
Enzyme InteractionModulates enzyme activity through halogen bonding

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (2-bromo-5-chloropyridin-3-yl)carbamate to improve yield and purity?

  • Methodological Answer : Multi-step synthesis protocols for related tert-butyl carbamates (e.g., halogenated pyridine derivatives) often involve Boc protection, nucleophilic substitution, and Pd-catalyzed cross-coupling reactions. For example, tert-butyl carbamates are synthesized under inert atmospheres (N₂) using reagents like Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate intermediates. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O) and reaction times (10–12 hours for complete conversion) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.2–8.3 ppm for pyridyl protons, δ 1.3–1.4 ppm for tert-butyl groups) confirm regiochemistry and Boc protection .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., m/z ~307 for C₁₀H₁₁BrClN₂O₂) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal structures, providing bond-length/angle data to confirm stereochemistry .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HCl gases) .
  • Storage : Store at 2–8°C in airtight containers away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at C2 acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Optimize conditions using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and DIEA (2 equivalents) in THF at 80°C. The electron-withdrawing chlorine at C5 stabilizes the transition state, enhancing coupling efficiency with boronic acids . Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and isolate products using aqueous workup (NaHCO₃) to remove Pd residues .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The C2 bromine creates a low-electron-density site, making it susceptible to nucleophilic substitution. Compare activation energies for attacks at C2 vs. C5 using Gaussian or ORCA software. Validate predictions experimentally via kinetic studies (e.g., competing reactions with amines) .

Q. What strategies resolve contradictions in reported reaction yields for similar tert-butyl carbamates?

  • Methodological Answer :

  • Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst lot variability).
  • In Situ Monitoring : Use techniques like ReactIR to detect intermediates (e.g., Pd(0) clusters) that may deactivate catalysts .
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, ligand ratio) affecting yield .

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Methodological Answer : The pyridine core is a scaffold for kinase inhibitors or protease antagonists. For example, introduce sulfonamide or urea groups at C3 via SNAr reactions to modulate bioactivity. Screen derivatives against target proteins (e.g., β-secretase) using SPR (surface plasmon resonance) or enzymatic assays .

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